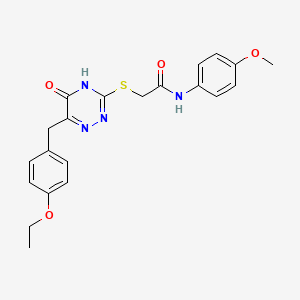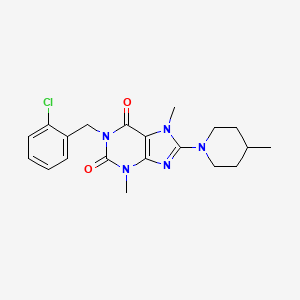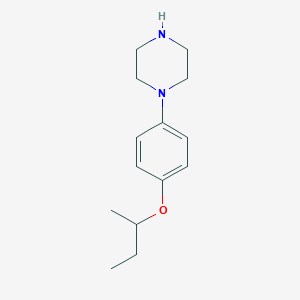
1-(4-Butan-2-yloxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives has seen significant developments in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Butan-2-yloxyphenyl)piperazine is defined by its molecular formula, C14H22N2O.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación
Synthesis of Piperazine Derivatives
Field
Organic Chemistry
Application
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Method
The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results
The synthesis methods have been reported to yield protected piperazines in 81–91% yields .
Antimicrobial Polymers
Field
Polymer Chemistry
Application
Piperazine-based antimicrobial polymers have been developed to reduce the lethality rate caused by pathogenic microbes .
Method
The piperazine molecule is incorporated into polymers to create antimicrobial properties .
Results
The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .
Drug Discovery
Field
Medicinal Chemistry
Application
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Method
The presence of the additional nitrogen permits for adjusting a 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines as the closest six-membered ring heterocyclic analogues of piperazines .
Results
Piperazine is the key component of several blockbuster drugs such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
C–H Functionalization
Application
Recently major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Method
This involves the recent synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .
Results
The C–H functionalization of the carbon atoms of the piperazine ring has expanded the structural diversity of piperazine-containing drugs .
Antipsychotic Drugs
Field
Pharmacology
Application
Piperazine is a key component in several antipsychotic drugs such as aripiprazole and quetiapine . These drugs are used to treat mental/mood disorders such as schizophrenia, bipolar disorder, and depression .
Method
These drugs work by restoring the balance of certain natural substances in the brain (neurotransmitters) and have a unique mechanism of action .
Results
These drugs have been effective in reducing the symptoms of these disorders and improving the quality of life for many patients .
Photoredox Catalysis
Application
Piperazine derivatives have been used in photoredox catalysis . This is a type of catalysis that uses light to excite a metal complex and transfer electrons to or from the substrate .
Method
The process involves the use of a photocatalyst that absorbs light and transfers an electron to or from a substrate .
Results
This method has been used to create a variety of complex organic compounds .
Direcciones Futuras
Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This suggests that future research in the synthesis of piperazine derivatives, including 1-(4-Butan-2-yloxyphenyl)piperazine, may focus on further exploring and optimizing these methods.
Propiedades
IUPAC Name |
1-(4-butan-2-yloxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-12(2)17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVPLZZDVNEWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Butan-2-yloxy)phenyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)
![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)
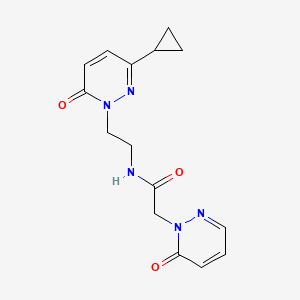
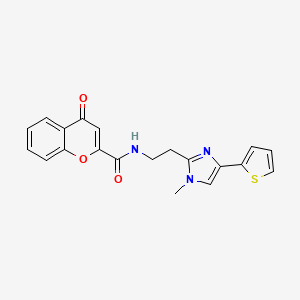
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)
![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
![(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2743081.png)
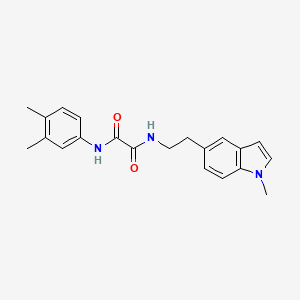
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2743083.png)
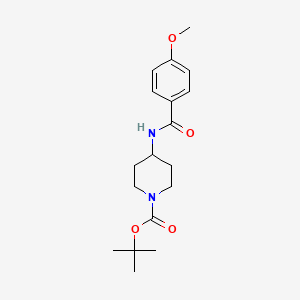
![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)
